molecular formula C20H14FN3OS B11193004 N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B11193004
M. Wt: 363.4 g/mol
InChI Key: XEGHBXYYVREFAV-UHFFFAOYSA-N
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Description

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to a thiadiazole ring, which is further substituted with a fluorophenylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject of study.

Properties

Molecular Formula

C20H14FN3OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14FN3OS/c21-15-10-8-13(9-11-15)12-18-23-24-20(26-18)22-19(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,24,25)

InChI Key

XEGHBXYYVREFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The naphthalene-1-carboxamide moiety is then introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise temperature and pressure control, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages over existing drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to downstream effects. For example, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways critical for tumor growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE
  • N-{5-[(4-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE
  • N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE

Uniqueness

What sets N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s electronic properties, enhancing its reactivity and potentially improving its biological activity. Additionally, the fluorine atom can influence the compound’s pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

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